molecular formula C10H12N2OS2 B5525153 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5525153
M. Wt: 240.3 g/mol
InChI Key: UVPSMEGBAWEHFW-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with three methyl groups and a methylsulfanyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a precursor containing the necessary functional groups undergoes a series of reactions to form the thienopyrimidine core . Another approach involves [4+2] cyclization, which is often used to construct the pyrimidine ring . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell proliferation and apoptosis.

  • Case Study : A study conducted on derivatives of thieno[2,3-d]pyrimidines showed that modifications at the 2-position could enhance cytotoxicity against various cancer cell lines, suggesting that 3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one may serve as a lead compound for further development in anticancer therapies .

1.2 Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest it may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

  • Research Findings : In vitro assays demonstrated that certain thieno[2,3-d]pyrimidine derivatives could effectively inhibit the replication of viruses such as HIV and Hepatitis C .

Agricultural Applications

2.1 Pesticide Development

Due to its structural characteristics, this compound has potential applications in developing new pesticides. Its ability to interact with biological systems makes it a candidate for targeting specific pests while minimizing harm to beneficial organisms.

  • Case Study : Research on thieno[2,3-d]pyrimidine derivatives has shown promise in controlling agricultural pests through mechanisms that disrupt their metabolic pathways .

Material Science

3.1 Synthesis of Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in the development of organic semiconductors.

  • Application Insight : Studies have indicated that incorporating thieno[2,3-d]pyrimidine structures into polymer matrices can enhance the conductivity and stability of organic electronic devices .

Biological Activity

3,5,6-Trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes recent research findings regarding its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12N2OS2
  • Molecular Weight : 240.3451 g/mol
  • CAS Number : 276255-55-1

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory processes and cancer progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can suppress COX-1 and COX-2 activities effectively.

CompoundIC50 (COX-1)IC50 (COX-2)
3a19.45 ± 0.07 µM42.1 ± 0.30 µM
3b26.04 ± 0.36 µM31.4 ± 0.12 µM
4b28.39 ± 0.03 µM23.8 ± 0.20 µM

These findings suggest that the compound could be a promising candidate for developing anti-inflammatory drugs targeting COX pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, it has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study:
In a study examining the effects on A549 lung cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 49.85 μM, indicating its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thieno[2,3-d]pyrimidine core structure have been shown to influence both anti-inflammatory and anticancer activities.

Key Findings:

  • Electron-donating groups : The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity.
  • Thioether modifications : Variations in the methylsulfanyl group can significantly alter the potency against COX enzymes.

Research Developments

Recent advancements have focused on synthesizing various derivatives of thieno[2,3-d]pyrimidine compounds to enhance their therapeutic profiles.

  • Synthesis Techniques : New synthetic routes have been developed to produce more potent analogs with improved bioavailability.
  • In Vivo Studies : Animal models have demonstrated that certain derivatives significantly reduce inflammation markers and tumor sizes compared to controls .

Properties

IUPAC Name

3,5,6-trimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-5-6(2)15-8-7(5)9(13)12(3)10(11-8)14-4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSMEGBAWEHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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